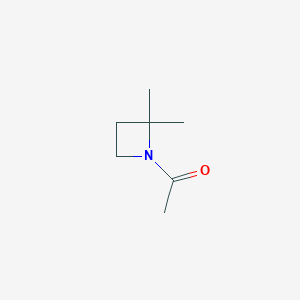

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

61495-95-2 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(2,2-dimethylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C7H13NO/c1-6(9)8-5-4-7(8,2)3/h4-5H2,1-3H3 |

InChI Key |

DQCHGFPEKDHNQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC1(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 2,2 Dimethylazetidin 1 Yl Ethan 1 One

Reactions Involving the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine core in 1-(2,2-dimethylazetidin-1-yl)ethan-1-one is a primary driver of its reactivity. This strain, estimated to be around 25.4 kcal/mol for the parent azetidine, makes the ring susceptible to cleavage under various conditions. acs.orgrsc.org

Ring-Opening Reactions and Associated Stereochemical Outcomes

The N-acetyl group in this compound influences the regioselectivity of ring-opening reactions. Under acidic conditions, protonation of the amide oxygen can be followed by nucleophilic attack at either the C2 or C4 position of the azetidine ring. In a closely related system, the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines, ring-opening occurs at the more substituted carbon. uwindsor.ca This suggests that for this compound, nucleophilic attack would preferentially occur at the C2 position, leading to the formation of a tertiary carbocation intermediate, which is stabilized by the gem-dimethyl groups.

The stereochemical outcome of such ring-opening reactions is often dictated by the reaction mechanism. For instance, nucleophilic ring-opening of activated azetidines, such as N-tosylazetidines, can proceed via an SN2 pathway, resulting in an inversion of stereochemistry at the attacked carbon center. rsc.org While specific stereochemical studies on this compound are not available, studies on the nucleophilic ring-opening of optically active N-acetyl-2-methoxycarbonylaziridine with sodium azide (B81097) have demonstrated an SN2-like mechanism, leading to inversion of configuration. nih.gov This suggests that if a chiral center were present at C2 or C4, a similar stereochemical outcome could be anticipated.

Electrophilic and Nucleophilic Substitutions on the Azetidine Ring

Direct electrophilic substitution on the azetidine ring of this compound is generally difficult due to the electron-withdrawing nature of the N-acetyl group, which deactivates the ring towards electrophilic attack. However, functionalization can be achieved through other means. For example, α-lithiation of N-protected azetidines followed by trapping with an electrophile is a known method for introducing substituents. pearson.com

Nucleophilic substitution reactions on the azetidine ring typically require prior activation. This can be achieved by converting the nitrogen atom into a better leaving group, for instance, by forming an azetidinium salt. The resulting positively charged nitrogen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. While specific examples for the target molecule are scarce, the general principle of activating the azetidine ring for nucleophilic substitution is well-established in heterocyclic chemistry. nih.gov

Transformations at the Ethanone (B97240) Moiety

The ethanone portion of the molecule offers a rich landscape for chemical transformations, primarily centered around the reactivity of the carbonyl group and the acidity of the alpha-protons.

Carbonyl Reactivity, including Reduction and Addition Reactions

The carbonyl group of this compound is susceptible to reduction by various reducing agents. Common reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comresearchgate.net Given the presence of the amide functionality, which is less reactive towards these hydrides than ketones, selective reduction of the ketone is expected to be facile.

Table 1: Predicted Products of Carbonyl Reduction of this compound

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | 1-(2,2-Dimethylazetidin-1-yl)ethan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,2-Dimethylazetidin-1-yl)ethan-1-ol |

Grignard reagents and other organometallic nucleophiles are expected to add to the carbonyl carbon, forming a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com The steric hindrance imposed by the gem-dimethyl groups on the adjacent azetidine ring might influence the rate of addition but is unlikely to prevent the reaction altogether.

Table 2: Predicted Products of Grignard Addition to this compound

| Grignard Reagent (RMgX) | Product (after workup) |

| Methylmagnesium Bromide (CH₃MgBr) | 2-(2,2-Dimethylazetidin-1-yl)propan-2-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1-Phenyl-1-(2,2-dimethylazetidin-1-yl)ethan-1-ol |

Alpha-Proton Reactivity and Enolate Formation

The alpha-protons of the ethanone moiety (the methyl group) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a strong base to form an enolate. libretexts.orgacs.org The pKa of the α-hydrogen in N,N-disubstituted amides is typically around 30, which is less acidic than that of esters (pKa ≈ 25). pearson.com The N-acetyl group in this compound is part of a tertiary amide, and the acidity of its alpha-protons is expected to be in a similar range. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. libretexts.orgwikipedia.orglibretexts.orgyoutube.com

Once formed, the enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form a new carbon-carbon bond at the alpha-position. libretexts.orglibretexts.orgpressbooks.pubopenstax.org

Table 3: Predicted Products of Enolate Alkylation

| Base | Electrophile | Product |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 1-(2,2-Dimethylazetidin-1-yl)propan-1-one |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (C₆H₅CH₂Br) | 1-(2,2-Dimethylazetidin-1-yl)-3-phenylpropan-1-one |

Reactivity of the Geminal Dimethyl Substituents

The geminal dimethyl group at the C2 position of the azetidine ring is generally unreactive under typical reaction conditions. These methyl groups are attached to a saturated carbon and lack functional handles for most chemical transformations. However, their presence has a significant steric influence on the reactivity of the molecule. This is an example of the Thorpe-Ingold effect, where the presence of gem-dialkyl groups can accelerate intramolecular reactions by bringing the reactive centers closer together due to a decrease in the bond angle between the substituents. researchgate.netrsc.org In the context of this compound, this steric hindrance can influence the approach of nucleophiles to the azetidine ring and the carbonyl carbon, potentially affecting reaction rates and stereochemical outcomes. Furthermore, the gem-dimethyl group can provide stability to adjacent carbocations, which may influence the regioselectivity of ring-opening reactions as discussed in section 3.1.1. researchgate.netnih.govacs.org

Elucidation of Mechanistic Pathways for Key Chemical Transformations

The chemical reactivity of this compound, an N-acylated azetidine, is largely dictated by the interplay between the strained four-membered ring and the electronic nature of the acetyl group. While specific mechanistic studies on this particular compound are not extensively documented in the literature, a comprehensive understanding of its potential reaction pathways can be inferred from studies on analogous N-acyl aziridines and other substituted azetidines. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to various ring-opening reactions, a characteristic that is modulated by the N-acetyl substituent. rsc.org

Key chemical transformations of N-acylated azetidines are typically initiated by either acid or base catalysis, or through reactions with nucleophiles and electrophiles. The elucidation of the mechanistic pathways for these transformations often involves a combination of experimental studies, including kinetic analysis and product characterization, as well as computational modeling to map out reaction coordinates and transition states.

In the presence of a strong acid, the nitrogen atom of the azetidine ring in this compound is expected to be protonated, forming an azetidinium ion. This protonation significantly activates the strained ring towards nucleophilic attack. The subsequent reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Studies on analogous N-acyl-2,2-dimethylaziridines have shown that in the presence of concentrated sulfuric acid, a rearrangement to form oxazolines occurs. ias.ac.in A similar pathway can be proposed for this compound. The mechanism would likely involve an initial protonation of the amide oxygen, followed by an intramolecular nucleophilic attack by the carbonyl oxygen onto one of the ring carbons, leading to a six-membered cyclic transition state. Subsequent cleavage of a C-N bond of the azetidine ring would result in the formation of a carbocationic intermediate, which could then rearrange to form a more stable five-membered oxazoline (B21484) ring.

Alternatively, if a nucleophile is present in the acidic medium (e.g., water), a competitive ring-opening reaction can occur. The protonated azetidinium ion would undergo nucleophilic attack, leading to the formation of an amino alcohol. The regioselectivity of this attack is influenced by steric and electronic factors. For this compound, nucleophilic attack is anticipated to occur at the less sterically hindered β-carbon of the azetidine ring.

A proposed general mechanism for the acid-catalyzed ring-opening is depicted below:

Protonation: The nitrogen or oxygen atom of the N-acetyl group is protonated by the acid.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms of the azetidine ring.

Ring Opening: The C-N bond cleaves, relieving the ring strain and forming a stable, ring-opened product.

The table below summarizes the potential products from the acid-catalyzed reactions of a generic N-acyl-2,2-dimethylazetidine, which can be extrapolated to this compound.

| Reaction Conditions | Proposed Major Product | Plausible Mechanistic Feature |

| Concentrated H₂SO₄ | Oxazoline derivative | Intramolecular rearrangement via an oxazolinium-like intermediate. |

| Aqueous H₂SO₄ | Amido alcohol | Sₙ2-type nucleophilic attack by water on the protonated azetidinium ion. |

| Anhydrous HCl in ether | β-Chloroamide | Nucleophilic attack by chloride ion on the activated azetidine ring. |

This table is illustrative and based on the reactivity of analogous compounds.

Under basic conditions, the reactivity of this compound is expected to be significantly different. The presence of a strong base could lead to deprotonation at the α-carbon to the carbonyl group, generating an enolate. This enolate could then participate in various reactions, such as aldol-type condensations or alkylations. However, the strained azetidine ring might also be susceptible to nucleophilic attack by a strong base, potentially leading to ring-opening or rearrangement, although this is generally less favorable than acid-catalyzed pathways for N-acylated azetidines.

The reaction of N-acylated azetidines with various nucleophiles provides a versatile method for the synthesis of functionalized amines. The mechanism of these reactions is typically considered to be an Sₙ2-type process, where the nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry if the carbon is chiral. For this compound, the attack is expected to occur at the unsubstituted β-carbon due to the steric hindrance imposed by the gem-dimethyl group at the α-position.

Lewis acid activation can enhance the rate and regioselectivity of the nucleophilic ring-opening. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, further polarizing the C-N bonds and making the ring carbons more electrophilic.

The following table provides a summary of expected products from the reaction of a generic N-acyl-2,2-dimethylazetidine with different nucleophiles, which serves as a model for the reactivity of this compound.

| Nucleophile | Lewis Acid Catalyst | Expected Product | Key Mechanistic Step |

| Alcohols (ROH) | BF₃·OEt₂ | β-Amino ether | Sₙ2 attack by the alcohol on the Lewis acid-activated azetidinium ion. iitk.ac.in |

| Thiols (RSH) | - | β-Amino thioether | Direct Sₙ2 attack by the thiol. |

| Azides (N₃⁻) | - | β-Azido amine | Nucleophilic ring-opening by the azide anion. |

| Grignard Reagents (RMgX) | - | Ring-opened amino alcohol (after hydrolysis) | Attack of the carbanion on a ring carbon. |

This table is illustrative and based on the reactivity of analogous compounds.

Detailed mechanistic investigations using computational methods, such as Density Functional Theory (DFT), could provide deeper insights into the energy profiles of these transformations. Such studies would help in determining the transition state geometries and activation energies for the competing pathways, thereby explaining the observed regioselectivity and stereoselectivity of the reactions of this compound.

Structural Analogues and Derivatization Strategies of 1 2,2 Dimethylazetidin 1 Yl Ethan 1 One

Synthesis of N-Acyl Azetidine (B1206935) Derivatives

The primary method for synthesizing N-acyl azetidine derivatives, including 1-(2,2-dimethylazetidin-1-yl)ethan-1-one, involves the acylation of the parent azetidine ring. This is typically achieved by reacting the secondary amine of the azetidine with a suitable acylating agent. A common and efficient procedure is the reaction of the azetidine with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), in a dry solvent like dichloromethane. mdpi.com This method serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, acid anhydrides can be employed as the acylating source. The reaction of 2,2-dimethylazetidine (B3375242) with acetic anhydride (B1165640), for example, would yield the target compound this compound. The synthesis of a diverse range of N-acyl derivatives has been demonstrated using various acyl chlorides, leading to products with varied functionalities. mdpi.com For instance, the reaction of anabasine, a related heterocyclic amine, with 1,2-azole-3-carbonyl chlorides or adamantane-1-carbonyl chloride in the presence of triethylamine produces the corresponding N-acyl derivatives in good yields. mdpi.com

Table 1: Examples of N-Acylation Reactions for Heterocyclic Amines

| Amine Reactant | Acylating Agent | Base | Resulting N-Acyl Derivative | Reference |

|---|---|---|---|---|

| Anabasine | 1,2-Azole-3-carbonyl chlorides | Triethylamine | N-(1,2-Azole-3-carbonyl)anabasine | mdpi.com |

| Anabasine | Adamantane-1-carbonyl chloride | Triethylamine | N-(Adamantane-1-carbonyl)anabasine | mdpi.com |

| Cytisine | Pyridine-3-carbonyl chloride | Triethylamine | N-(Pyridine-3-carbonyl)cytisine | mdpi.com |

| 1-(2′,5′-dimethoxy phenyl)-2-amino ethanone (B97240) | Chloroacetyl chloride | Sodium Acetate | 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | google.com |

Modifications on the Azetidine Ring at C3 and C4 Positions

Functionalization of the azetidine ring at the C3 and C4 positions allows for the introduction of diverse chemical handles and the modulation of the molecule's properties. Various synthetic strategies have been developed to achieve these modifications.

One approach involves constructing the azetidine ring in a manner that incorporates functionality at a specific position from the outset. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines can produce 3-hydroxyazetidines with high regioselectivity. frontiersin.org This method provides a direct route to azetidine scaffolds bearing a hydroxyl group at the C3 position, which can serve as a precursor for further functionalization. frontiersin.org

Another strategy involves the nucleophilic ring-opening of activated azetidinium ions, which can occur at various positions on the ring depending on the substitution pattern. nih.gov While often leading to linear amine products, this reactivity highlights the electrophilic nature of the ring carbons, which can be exploited for functionalization under controlled conditions. Furthermore, methods for the direct C-H functionalization of azetidines are emerging, offering powerful tools for late-stage modification. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines, demonstrating the feasibility of activating specific C-H bonds on the ring. rsc.org

Table 2: Strategies for Azetidine Ring Modification

| Strategy | Position(s) Modified | Key Reagents/Catalysts | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Intramolecular Aminolysis of Epoxy Amine | C3 | La(OTf)₃ | Hydroxyl (-OH) | frontiersin.org |

| Palladium-Catalyzed C-H Amination | C3 (γ-position) | Palladium(II), Benziodoxole tosylate | Amine | rsc.org |

| α-Alkylation of N-borane Complex | C2 | N-borane-azetidine-2-carboxylic acid ester | Alkyl, Aryl | rsc.org |

| Iodocyclisation of Homoallylamines | C2 | Iodine | Iodomethyl (-CH₂I) | researchgate.net |

Diversification of the Acyl Chain Structure

The structure of the N-acyl chain can be extensively modified to explore structure-activity relationships and introduce new properties. This diversification is readily achieved by employing a wide array of carboxylic acid derivatives in the N-acylation step. The use of different acyl chlorides or activated carboxylic acids allows for the attachment of various aliphatic, aromatic, and heterocyclic moieties to the azetidine nitrogen.

For instance, studies have shown the successful synthesis of N-acyl derivatives of related alkaloids with fragments such as adamantane, pyridine, and 1,2-azoles (isoxazole, isothiazole). mdpi.com This highlights the versatility of the acylation reaction. In a more complex example, lysergic acid amides were prepared from isomeric 2,4-dimethylazetidines, demonstrating that large and structurally intricate acyl groups can be incorporated. nih.gov The synthesis of N,N'-diacylhydrazines and 1,3,4-oxadiazole (B1194373) derivatives from various carboxylic acid precursors further illustrates the broad scope of acyl groups that can be utilized. nih.gov This chemical flexibility is crucial for developing libraries of compounds for screening in drug discovery and materials science.

Table 3: Examples of Acyl Chain Diversification

| Azetidine/Amine Scaffold | Acyl Group Source | Resulting Acyl Moiety | Reference |

|---|---|---|---|

| Anabasine | Adamantane-1-carbonyl chloride | Adamantyl | mdpi.com |

| Anabasine | Isoxazole-3-carbonyl chloride | Isoxazolyl | mdpi.com |

| Cytisine | Pyridine-4-carbonyl chloride | Pyridinyl | mdpi.com |

| 2,4-Dimethylazetidine | Lysergic Acid | Lysergoyl | nih.gov |

Conjugation and Linker Strategies for Azetidine Scaffolds

Azetidine scaffolds, including derivatives of this compound, can be designed as building blocks for larger, more complex molecules through various conjugation and linker strategies. This is particularly relevant in medicinal chemistry for the development of drug conjugates or probes. researchgate.net

To enable conjugation, the azetidine scaffold must first be equipped with a suitable functional handle. This can be achieved by incorporating reactive groups during the synthesis. For example, an azetidine analogue bearing an aryl bromide can be used for downstream functionalization via palladium-catalyzed cross-coupling reactions. nih.gov Similarly, a pendant hydroxyl group allows for immobilization on a solid support or attachment of a linker through an ether bond. nih.gov

Once a functional handle is in place, a variety of linker technologies can be applied. In the context of antibody-drug conjugates (ADCs), linkers are crucial for attaching a potent small molecule to a monoclonal antibody. nih.gov Common strategies involve linkers with N-hydroxysuccinimide (NHS) esters that react with lysine (B10760008) residues, or maleimide (B117702) groups that react with cysteine residues. nih.gov More advanced, bioorthogonal methods include the use of azide-functionalized linkers for "click chemistry" with alkyne-modified molecules, a reaction that can be catalyzed by copper or proceed via strain-promoted cycloaddition with a cyclooctyne. nih.gov These strategies allow the azetidine moiety to be tethered to biomolecules, polymers, or surfaces, opening up a wide range of applications. nih.govnih.gov

Establishment of Structure-Reactivity Relationships in Azetidine Analogues

The chemical reactivity of azetidine analogues is intrinsically linked to their structure, particularly the significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, which is intermediate between that of highly reactive aziridines and stable pyrrolidines, is a key driver for the unique chemical behavior of azetidines. rsc.orgresearchgate.net

The substitution pattern on the azetidine ring plays a critical role in directing the outcome of chemical reactions. For instance, in the nucleophilic ring-opening of azetidinium ions, the position of attack is governed by the substituents at the C2, C3, and C4 positions, allowing for regioselective synthesis of functionalized linear amines. nih.gov Density Functional Theory (DFT) calculations have been used to understand the parameters governing this regioselectivity. nih.gov

The nature of the substituent on the nitrogen atom also profoundly influences reactivity. Studies on the acid-catalyzed rearrangement of N-acyl-2,2-dimethylaziridines, close structural relatives of N-acyl azetidines, show that the reaction outcome (yielding oxazolines, amidoalcohols, or allylamides) depends on both the acidity of the medium and the electronic nature of the acyl group. ias.ac.inresearchgate.net Similarly, for azetidine-based GABA uptake inhibitors, the lipophilic N-substituents and the substitution pattern on the ring are crucial for determining the potency and selectivity for different transporter subtypes (GAT-1 vs. GAT-3). drugbank.com These examples demonstrate that a systematic variation of the azetidine ring and its N-substituent allows for the establishment of clear structure-reactivity and structure-activity relationships (SAR). drugbank.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine (B1206935) Analysisipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of heterocyclic compounds like azetidines. ipb.pt It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity through chemical bonds, and their spatial proximity. For complex molecules, one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for unambiguous resonance assignments. ipb.pt

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural determination. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the signal multiplicity in ¹H NMR reveals the number of adjacent protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,2-Dimethylazetidin-1-yl)ethan-1-one is expected to show distinct signals corresponding to the protons of the acetyl group and the azetidine ring.

A singlet for the three protons of the N-acetyl group (CH₃-C=O).

A singlet for the six protons of the two methyl groups at the C2 position of the azetidine ring.

Two triplets for the methylene (B1212753) protons at the C3 and C4 positions of the azetidine ring, resulting from mutual coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, the following signals are anticipated:

A signal for the carbonyl carbon of the acetyl group, typically found in the downfield region.

A signal for the quaternary carbon (C2) of the azetidine ring.

Signals for the two methylene carbons (C3 and C4) of the azetidine ring.

A signal for the two equivalent methyl carbons attached to C2.

A signal for the methyl carbon of the acetyl group.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts based on data from analogous structures.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.0 | ~22 |

| Acetyl (C=O) | - | ~170 |

| C2-CH₃ (x2) | ~1.3 | ~25 |

| C2 (quaternary) | - | ~60 |

| C3-H₂ | ~2.1 | ~30 |

| C4-H₂ | ~3.8 | ~55 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the signals of the C3-H₂ and C4-H₂ protons, confirming their vicinal relationship within the azetidine ring.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with their directly attached carbons (¹J-coupling). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

| Expected HSQC Correlation | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.0 | ~22 |

| C2-CH₃ | ~1.3 | ~25 |

| C3-H₂ | ~2.1 | ~30 |

| C4-H₂ | ~3.8 | ~55 |

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is vital for connecting different molecular fragments. Key expected correlations include:

The acetyl protons (~2.0 ppm) to the acetyl carbonyl carbon (~170 ppm) and the C4 carbon of the ring (~55 ppm).

The C2-methyl protons (~1.3 ppm) to the C2 (~60 ppm), C3 (~30 ppm), and C4 (~55 ppm) carbons.

The C4 protons (~3.8 ppm) to the acetyl carbonyl carbon (~170 ppm) and the C2 carbon (~60 ppm).

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY correlations can help to confirm the stereochemistry and conformation of the molecule. ipb.pt For instance, a NOESY correlation would be expected between the protons of the N-acetyl group and the C4 protons of the azetidine ring, indicating their spatial proximity. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. frontiersin.orgresearchgate.net For this compound, the most prominent feature is the tertiary amide group.

Amide C=O Stretch: A strong absorption band in the IR spectrum is expected around 1650 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a tertiary amide.

C-N Stretch: The stretching vibration of the C-N bond of the amide and the azetidine ring would appear in the fingerprint region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Intensity |

| Amide | C=O Stretch | ~1650 | Strong (IR) |

| Alkane | C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| Methylene | C-H Bend (scissoring) | ~1465 | Medium |

| Methyl | C-H Bend (asymmetric/symmetric) | ~1450 / ~1375 | Medium |

| Amide/Ring | C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysismiamioh.edunih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. miamioh.edunih.gov

The molecular formula for this compound is C₇H₁₃NO, which corresponds to a molecular weight of 127.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 127.

The fragmentation of the molecular ion is predicted to follow several characteristic pathways for amides and cyclic amines:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring.

Loss of the Acetyl Group: Cleavage of the N-acyl bond can result in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Ring Opening: The four-membered azetidine ring can undergo cleavage to produce various fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₀NO]⁺ | Loss of •CH₃ |

| 84 | [C₅H₁₀N]⁺ | Loss of •COCH₃ |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Advanced Spectroscopic Methods for Comprehensive Structural Characterization

While the aforementioned techniques are generally sufficient for structural elucidation, more advanced methods can provide deeper insights, particularly for complex structures or for studying molecular dynamics. mdpi.com

¹⁵N NMR Spectroscopy: As nitrogen is a key element in the azetidine ring and the amide group, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom. ipb.pt Although less sensitive than ¹H NMR, it can be a valuable tool for distinguishing between different nitrogen-containing functional groups and for studying hydrogen bonding or protonation effects. ipb.pt

Computational Spectroscopy: The use of theoretical calculations, such as Density Functional Theory (DFT), to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters is becoming increasingly common. mdpi.com Comparing experimentally obtained spectra with computationally predicted spectra can provide a high level of confidence in the structural assignment.

Hyphenated Techniques: The coupling of separation techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS, LC-MS) allows for the analysis of complex mixtures and the definitive identification of components. nih.gov These techniques would be essential for analyzing the purity of this compound or its presence in a reaction mixture.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netnih.gov It is widely used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com For "1-(2,2-Dimethylazetidin-1-yl)ethan-1-one," DFT calculations can be employed to optimize the molecular geometry, determine the distribution of electron density, and calculate key electronic properties.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to perform geometry optimization and calculate electronic properties. chemrxiv.orgnih.gov These calculations yield important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.7 eV | Indicator of chemical reactivity and stability |

These values are illustrative and represent the type of data obtained from DFT calculations.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The foundational ab initio method is Hartree-Fock (HF) theory. While HF provides a good starting point, it does not fully account for electron correlation, which can be important for accurate energy predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation. These methods are more computationally demanding than DFT but can offer higher accuracy for certain properties. For a molecule like "this compound," these methods could be used to obtain highly accurate reference energies for different conformations or to study reaction pathways where electron correlation effects are significant.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. scribd.com Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational space accessible to the molecule under specific conditions (e.g., in a solvent at a particular temperature). frontiersin.orgnih.gov

For "this compound," an MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and then solving Newton's equations of motion for every atom. arxiv.org This allows for the exploration of various conformations, including the puckering of the azetidine (B1206935) ring and the rotation around the C-N single bond of the acetyl group. dntb.gov.uanih.gov The simulation can reveal the relative populations of different conformers and the energy barriers between them, offering insights into the molecule's flexibility and preferred shapes. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. researchgate.netnih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For "this compound," theoretical studies could investigate reactions such as its hydrolysis or its behavior as a nucleophile. Using methods like DFT, researchers can calculate the activation energy of a proposed reaction step, which is the energy difference between the reactants and the transition state. This information helps to predict the feasibility and rate of a reaction. Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and bonding changes that occur throughout the reaction. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which serves as a powerful aid in structure elucidation and the interpretation of experimental spectra. researchgate.net

Using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and, consequently, the NMR chemical shifts (¹H and ¹³C) for "this compound." mdpi.com Comparing these predicted shifts with experimental data can confirm the proposed structure.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of geometry optimization calculations. researchgate.net These computed frequencies correspond to the molecule's vibrational modes. While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve good agreement, helping to assign the peaks in an experimental IR spectrum.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Illustrative) |

|---|---|---|

| Carbonyl (C=O) | 170.5 | 169.8 |

| Quaternary (C(CH₃)₂) | 58.2 | 57.5 |

| Methylene (B1212753) (CH₂) | 45.1 | 44.6 |

| Acetyl Methyl (CH₃) | 21.8 | 21.3 |

These values are illustrative. The correlation between predicted and experimental data is key for structural validation.

Conformational Analysis and Ring Strain Calculations

The four-membered azetidine ring in "this compound" is subject to significant ring strain. This strain arises from two main sources: angle strain, due to the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing of bonds on adjacent atoms. saskoer.casinica.edu.tw

Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. Conformational analysis involves mapping the potential energy surface as a function of specific dihedral angles to identify the most stable conformers. scribd.comlibretexts.org For the azetidine ring, this involves analyzing the degree of puckering. A perfectly planar ring would have high torsional strain, so the ring typically adopts a slightly puckered conformation to alleviate this, even if it slightly increases angle strain. saskoer.ca The presence of the N-acetyl group and the gem-dimethyl groups on the ring will influence the specific geometry and the energy barrier to ring inversion.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information regarding the specific chemical compound "this compound" to generate a detailed and scientifically accurate article that adheres to the requested outline.

The provided structure requires in-depth research findings on its specific roles in advanced organic synthesis, including:

Its use as a precursor to complex nitrogen heterocycles.

Specific applications in multi-component reactions.

Its utility in the synthesis of novel chemical scaffolds.

Its application in the development of innovative synthetic methodologies.

Therefore, it is not possible to generate the requested article without resorting to speculation, which would contradict the core requirements of scientific accuracy and reliance on verifiable sources.

Future Research Directions and Challenges

Development of More Efficient and Environmentally Sustainable Synthetic Routes

A primary challenge in the broader application of azetidines is the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for constructing the azetidine (B1206935) ring can involve harsh reagents and generate significant waste.

Furthermore, the development of novel catalytic systems is crucial. This includes photocatalysis, which uses light to drive reactions, and biocatalysis, which employs enzymes to perform specific chemical transformations with high stereoselectivity. mit.eduacs.org For instance, engineered enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to form azetidines with exceptional control, a transformation not achievable with other catalysts. acs.org The application of such innovative strategies to the synthesis of 1-(2,2-Dimethylazetidin-1-yl)ethan-1-one could significantly improve efficiency and sustainability.

Table 1: Comparison of Synthetic Approaches for Heterocycle Synthesis

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) (e.g., Toluene, Diethyl Ether) researchgate.net | Eco-friendly solvents (e.g., 2-MeTHF, CPME, Water) mdpi.comresearchgate.net |

| Catalysts | Stoichiometric reagents, heavy metals nih.gov | Photocatalysts, Biocatalysts (enzymes), Earth-abundant metal catalysts mit.eduacs.org |

| Conditions | Often harsh (high temperatures, extreme pH) researchgate.net | Milder conditions (e.g., room temperature, neutral pH) researchgate.netnih.gov |

| Byproducts | Often significant, requiring extensive purification mdpi.com | Minimized waste, improved atom economy mdpi.comresearchgate.net |

Exploration of Unexplored Reaction Pathways and Catalytic Transformations

The unique reactivity of the strained azetidine ring offers opportunities for novel chemical transformations. rsc.org While methods like N-acylation are established, future research will delve into more complex and previously inaccessible reaction pathways.

Key areas of exploration include:

Photocatalytic Cycloadditions: Light-driven reactions, such as the intermolecular [2+2] photocycloaddition, provide a powerful method for constructing the azetidine ring from precursors like alkenes and oximes. rsc.orgmit.edu Further investigation into the substrate scope and mechanism of these reactions is needed.

C-H Activation/Functionalization: Directly modifying the carbon-hydrogen bonds of the azetidine ring is a highly sought-after goal. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been shown to be effective for creating functionalized azetidines. rsc.org Applying this strategy to a pre-formed ring like that in this compound could open avenues to a wide array of new derivatives.

Radical Cyclizations: Copper-catalyzed photoinduced radical cyclization of ynamides represents a modern approach to azetidine synthesis with excellent control over regioselectivity. nih.gov Exploring the applicability of this anti-Baldwin 4-exo-dig pathway for substituted azetidines is a promising research direction.

Ring-Opening and Ring-Expansion Reactions: The strain within the azetidine ring can be harnessed for ring-opening reactions with various nucleophiles or for ring-expansion to form larger, highly substituted nitrogen heterocycles like pyrrolidines and azepanes. researchgate.netbhu.ac.in Investigating these transformations for N-acetylated derivatives could yield valuable synthetic intermediates.

Advancement of Computational Models for Predictive Organic Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical discovery. arxiv.orgresearchgate.net For a molecule like this compound, these models can predict properties, guide synthetic planning, and elucidate reaction mechanisms.

Future advancements in this area will focus on:

Predicting Reaction Outcomes: Computational models are being developed that can accurately predict whether a given set of reactants will form an azetidine and what the expected yield will be. mit.edu By calculating factors like frontier orbital energies, researchers can rapidly screen potential reactions in silico before attempting them in the lab, saving significant time and resources. mit.edursc.org

Mechanism-Based Modeling: Advanced computational tools can simulate reaction pathways, identify transition states, and provide a deeper understanding of how reactions occur. researchgate.net This is crucial for optimizing reaction conditions and for designing new catalysts with enhanced activity and selectivity.

Property Prediction: Integrating computational models with high-throughput screening data can help predict the physicochemical and toxicological properties of new chemical entities. researchgate.net This is particularly important in drug discovery, where properties like solubility and cell permeability are critical for success. acs.orgnih.gov For azetidine-based libraries, these models can help prioritize which compounds to synthesize for biological testing. nih.gov

Table 2: Applications of Computational Models in Azetidine Chemistry

| Model Type | Application | Example |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Calculate molecular properties, reaction energies, and NMR shifts. mdpi.com | Predicting the feasibility and yield of photocatalytic azetidine synthesis. mit.edu |

| Machine Learning | Predict reaction selectivity, screen virtual libraries, and forecast ADME properties. arxiv.orgrsc.org | Developing models to predict estrogen receptor binding or other toxicological endpoints. researchgate.net |

| Molecular Docking | Simulate the binding of a molecule to a biological target (e.g., a protein). researchgate.net | Guiding the design of azetidine derivatives as specific enzyme inhibitors. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, including improved safety, scalability, and control over reaction parameters. The integration of this technology with automated synthesis platforms is a key challenge and opportunity for the production of azetidine derivatives.

A continuous flow synthesis of substituted azetidines has already been reported, demonstrating that this technology can handle reactive intermediates like lithiated species at higher temperatures than in batch mode. acs.org The future will see an expansion of this methodology to a broader range of azetidine-forming reactions.

Design of Next-Generation Azetidine-Based Chemical Probes and Methodological Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.govresearchgate.net The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of next-generation probes with high potency and selectivity. enamine.net

Future research in this domain will involve:

Developing Novel Scaffolds: Using this compound as a starting point, chemists can design and synthesize diverse collections of fused, bridged, and spirocyclic azetidine-based scaffolds. acs.orgnih.gov These libraries can then be screened to identify probes for a wide range of biological targets.

Creating Activity-Based Probes: These probes are designed to react covalently with specific classes of enzymes, providing a powerful tool for profiling enzyme activity directly in complex biological samples. nih.govnih.gov Azapeptide esters, for example, have been developed as a new class of probes that mimic natural enzyme-substrate interactions. nih.govnih.gov Incorporating an azetidine motif into such probes could fine-tune their reactivity and selectivity.

Enhancing Fluorophore Performance: The incorporation of azetidine-containing heterospirocycles has been shown to significantly improve the properties of fluorescent dyes, including their brightness and water solubility, while maintaining cell permeability. researchgate.net This strategy offers a general method for developing high-quality fluorophores for advanced biological imaging.

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full potential of this compound and the broader class of azetidine compounds, paving the way for new discoveries in chemistry, biology, and medicine.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the azetidine ring protons (δ 3.0–3.5 ppm) and ketone carbonyl (δ 200–210 ppm in ¹³C). Compare with computed chemical shifts using DFT.

- IR spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and azetidine ring vibrations.

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

How should researchers handle and store this compound to ensure stability?

Q. Basic

- Storage : Keep under argon at –20°C in amber vials to prevent ketone oxidation or azetidine ring decomposition.

- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to light or moisture .

What advanced strategies refine the crystal structure of this compound using SHELXL?

Q. Advanced

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα, λ=1.5418 Å) at 100 K.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Validate with R1 < 5% and wR2 < 10% .

How to design biological activity assays for this compound targeting neurological receptors?

Q. Advanced

- In vitro assays : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement for σ or NMDA receptors).

- Docking studies : Perform molecular docking (AutoDock Vina) with receptor structures (PDB: 6WKO) to predict binding modes .

How to resolve contradictions in NMR data for structural confirmation?

Q. Advanced

- Purity verification : Re-crystallize or use preparative HPLC to remove impurities.

- 2D NMR : Employ HSQC and HMBC to correlate carbonyl carbons with adjacent protons. Compare experimental data with computed spectra (GIAO method, Gaussian 16) .

What methodologies optimize reaction yields in large-scale synthesis?

Q. Advanced

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation.

- Flow chemistry : Implement continuous flow reactors for better heat control and scalability. Monitor via inline FTIR .

How to investigate the reaction mechanism of azetidine acylation?

Q. Advanced

- Kinetic studies : Use stopped-flow UV-Vis to track intermediate formation.

- Isotopic labeling : Introduce ¹³C-acetyl groups and analyze via ¹³C NMR to trace bond formation .

What in vitro models assess the compound’s toxicity profile?

Q. Basic

- Hepatotoxicity : Use HepG2 cells for ALT/AST release assays.

- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and measure arrhythmia markers (hERG channel inhibition) .

How to establish structure-activity relationships (SAR) for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.